molecular formula C27H26N6O3 B2666071 N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide CAS No. 1112009-77-4

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide

Cat. No. B2666071
M. Wt: 482.544
InChI Key: FMBCSIYNCINHKT-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide, also known as FMTPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide have been extensively studied. For instance, novel derivatives have been synthesized for evaluating their anti-inflammatory activity, where compounds showed significant to moderate anti-inflammatory activities, indicating their potential in medical applications (Sunder & Maleraju, 2013). This process involves complex synthesis routes, confirmed through NMR, IR, and mass spectra analysis.

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of compounds structurally similar to N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide. For example, thiazole derivatives incorporating pyrazole moieties showed significant anti-bacterial and anti-fungal activities, highlighting the compound's potential as a foundation for developing new antimicrobial agents (Saravanan et al., 2010).

Anticancer and Antioxidant Properties

Research into the anticancer and antioxidant properties of related compounds has shown promising results. Novel derivatives have been investigated for their toxicity assessment, tumor inhibition, and antioxidant actions, with some compounds exhibiting binding and moderate inhibitory effects across various assays, suggesting their utility in cancer treatment and antioxidant applications (Faheem, 2018).

Analgesic and Anti-inflammatory Activities

The synthesis of novel thiazole derivatives has been explored for their potential analgesic and anti-inflammatory activities. These compounds, by incorporating a pyrazole moiety, have shown mild to good analgesic activities in tail immersion method tests in mice, indicating their potential for pain relief applications (Saravanan et al., 2011).

properties

IUPAC Name

N-cyclohexyl-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c34-22(29-19-11-5-2-6-12-19)15-33-21-14-8-7-13-20(21)24-25(33)27(35)32(17-28-24)16-23-30-26(31-36-23)18-9-3-1-4-10-18/h1,3-4,7-10,13-14,17,19H,2,5-6,11-12,15-16H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBCSIYNCINHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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